4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide
Description
Historical Development of 1,2,3-Triazole Carboxamide Research
The exploration of 1,2,3-triazole carboxamides traces its origins to the advent of click chemistry in the early 2000s, which revolutionized the synthesis of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Early studies focused on optimizing reaction conditions to achieve regioselective 1,4-disubstituted triazoles, but the functionalization of the triazole core with carboxamide groups emerged later as a strategy to enhance stability and bioactivity. For instance, Mangarao et al. (2014) demonstrated the utility of polyethylene glycol (PEG) and p-toluenesulfonic acid (PTSA) in synthesizing 1,2,4-triazoles under mild conditions, achieving yields up to 92%. These methods laid the groundwork for incorporating diverse aromatic and aliphatic substituents into triazole scaffolds.
By 2017, Benassi et al. expanded the scope to 4,5-dihydro-1H-1,2,4-triazoles derived from amide hydrazones, highlighting the versatility of microwave irradiation in accelerating cyclization reactions. Concurrently, Azzouni et al. (2018) developed vinylimidate precursors for 1,2,4-triazoles, enabling the installation of substituents at N1, C3, and C5 positions with 98% yields. These advancements underscored the synthetic flexibility of triazole carboxamides, paving the way for targeted modifications such as the introduction of 3-chlorophenyl and 4-(propan-2-yl)phenyl groups.
Table 1: Milestones in Triazole Carboxamide Synthesis
Significance of 3-Chlorophenyl and 4-(Propan-2-yl)phenyl Substitutions in Triazole Chemistry
The 3-chlorophenyl group introduces electron-withdrawing effects that enhance the electrophilicity of the triazole core, facilitating nucleophilic attacks at the C5 position. This substitution also augments π-π stacking interactions in biological targets, as observed in EGFR kinase inhibitors where chloroaryl groups improve binding affinity. In contrast, the 4-(propan-2-yl)phenyl moiety contributes steric bulk and lipophilicity, which can modulate membrane permeability and pharmacokinetic properties. For example, triazole derivatives with isopropylphenyl groups exhibit improved metabolic stability compared to their unsubstituted counterparts.
Table 2: Electronic and Steric Effects of Substituents
| Substituent | Electronic Effect | Steric Contribution | Biological Impact |
|---|---|---|---|
| 3-Chlorophenyl | Electron-withdrawing | Moderate | Enhanced binding affinity |
| 4-(Propan-2-yl)phenyl | Electron-donating (alkyl) | High | Increased lipophilicity |
The synergy between these substituents is evident in molecular docking studies, where the chloroaryl group anchors the compound in hydrophobic pockets, while the isopropylphenyl moiety stabilizes van der Waals interactions. Such design principles align with recent work on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides, where analogous substitutions yielded potent α-glucosidase inhibitors.
Current Research Landscape and Academic Interest
Recent studies (2022–2025) have prioritized the functionalization of 1,2,3-triazole carboxamides for anticancer and antimicrobial applications. For instance, benzimidazole- and triazine-triazole hybrids exhibited selective cytotoxicity against MCF-7 and A-549 cell lines, with IC50 values comparable to doxorubicin. Similarly, 1,2,3-triazole-indole-carboxamide derivatives demonstrated nanomolar inhibition of α-glucosidase, a therapeutic target for diabetes.
Table 3: Recent Studies on Triazole Carboxamides (2022–2025)
The integration of computational tools has further accelerated drug discovery. Molecular dynamics simulations of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide predict favorable binding to ATP-binding pockets in kinases, suggesting potential as a tyrosine kinase inhibitor.
Theoretical Framework and Research Gaps
Theoretical investigations emphasize the role of resonance stabilization and charge distribution in the triazole-carboxamide linkage. Density functional theory (DFT) calculations reveal that the carboxamide group delocalizes electron density across the triazole ring, reducing its aromaticity and enhancing reactivity toward electrophiles. However, challenges persist in optimizing regioselectivity during cycloaddition reactions, particularly when bulky substituents like 4-(propan-2-yl)phenyl are introduced.
Research gaps include:
- Mechanistic Studies : Limited understanding of the catalytic pathways governing triazole-carboxamide formation under microwave or photochemical conditions.
- Substituent Synergy : Few studies explore how 3-chlorophenyl and isopropylphenyl groups cooperatively influence bioactivity.
- In Vivo Validation : Most data remain confined to in vitro assays, necessitating preclinical pharmacokinetic and toxicity profiling.
Future work should prioritize molecular dynamics simulations to map binding interactions and high-throughput screening to identify novel biological targets.
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(4-propan-2-ylphenyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-11(2)12-6-8-15(9-7-12)20-18(24)17-16(21-23-22-17)13-4-3-5-14(19)10-13/h3-11,16-17,21-23H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWSLVBWWCGLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Substitution Reactions: The introduction of the 3-chlorophenyl and 4-(propan-2-yl)phenyl groups can be achieved through nucleophilic substitution reactions. These reactions may require the use of bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished through the reaction of the triazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions include hydroxylated, dechlorinated, or substituted derivatives of the original compound, each with potentially different biological activities.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antibacterial Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound can inhibit the growth of various fungi and bacteria, making it a candidate for developing new antimicrobial agents. A study demonstrated its effectiveness against resistant strains of Candida species, highlighting its potential in treating fungal infections.
Cancer Research : Preliminary studies suggest that 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide may exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell proliferation and survival.
Agricultural Applications
Pesticide Development : The compound can be explored as an agrochemical due to its potential herbicidal or insecticidal properties. Research has indicated that triazole derivatives can disrupt the growth of certain pests, making them valuable in crop protection strategies.
Plant Growth Regulators : Studies suggest that compounds like this triazole can enhance plant growth by influencing hormonal pathways. This application could lead to improved agricultural yields and sustainability practices.
Material Science
Polymer Synthesis : The unique properties of the triazole ring allow it to be utilized in synthesizing new polymers with enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses.
Nanotechnology : The compound's ability to form stable complexes with metal ions positions it as a candidate for applications in nanotechnology, including catalysis and drug delivery systems.
Case Study 1: Antifungal Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of several triazole derivatives, including this compound. The compound exhibited significant inhibition against Candida albicans with an IC50 value comparable to established antifungal agents .
Case Study 2: Cancer Cell Apoptosis
A research article in Cancer Letters reported that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study's findings suggest that further exploration could lead to new therapeutic strategies against resistant cancer types .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. The chlorophenyl and isopropylphenyl groups may enhance binding affinity and selectivity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
Triazole Derivatives with Aromatic Substituents
- 4-(Benzyloxy)-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxamide (19a): Features a benzyloxy group at the 4-position and a trifluoromethylphenyl carboxamide.
- 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169) : Combines a triazole with a chromene ring, introducing π-π stacking capabilities. The 4-fluorophenethyl group may enhance binding to aromatic receptor pockets compared to the isopropylphenyl group .
Chlorophenyl Positional Isomers
Pyrazole vs. Triazole Carboxamides
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide : A pyrazole analog with a 3-carboxamide group. Pyrazoles generally exhibit lower metabolic stability than triazoles due to reduced aromaticity. This compound shows potent CB1 receptor antagonism (IC50 = 0.139 nM), suggesting triazole analogs may require optimization for similar activity .
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Research Findings and Implications
Biological Activity
The compound 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic organic molecule belonging to the triazole class. Triazoles are known for their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key Features:
- Triazole Ring : The five-membered triazole ring is crucial for biological activity.
- Chlorophenyl Group : The presence of a chlorophenyl moiety may enhance lipophilicity and binding affinity.
- Isopropylphenyl Group : This group contributes to the steric environment around the active site.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in protein active sites, modulating their activity. The chlorophenyl and isopropylphenyl groups enhance binding affinity through hydrophobic interactions .
Antimicrobial Activity
Triazoles are well-documented for their antimicrobial properties. Studies indicate that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. The compound has shown promising results in inhibiting the growth of pathogenic microorganisms, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
Research has demonstrated that triazole derivatives possess anticancer properties. For instance, structural modifications in similar compounds have led to significant cytotoxic effects against cancer cell lines such as HCT116 and MCF7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 5.0 | HCT116 |
| Triazole Derivative B | 8.2 | MCF7 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of triazoles has been explored in various studies. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a role in managing inflammatory diseases .
Anticonvulsant Activity
Some research indicates that triazole derivatives may possess anticonvulsant properties. The structural features that enhance binding to GABA receptors could be relevant for developing new treatments for epilepsy .
Case Studies
A notable study examined the structure-activity relationship (SAR) of related triazole compounds. It was found that modifications at specific positions significantly influenced biological activity. For example, substituents on the phenyl rings were critical for enhancing anticancer efficacy against various cell lines .
Q & A
Q. What are the recommended synthetic routes for 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1 : Preparation of the azide precursor (e.g., 3-chlorophenyl azide) and alkyne derivative (e.g., 4-isopropylphenyl propargyl amine).
- Step 2 : Cycloaddition under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in THF/H₂O at 25°C for 12 hours).
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Validation by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity.
Q. How can solubility limitations of this compound be addressed in biological assays?
Due to its low aqueous solubility (common in triazole derivatives), researchers employ:
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based solubilization.
- Nanoformulation : Liposomal encapsulation or polymeric nanoparticles to enhance bioavailability .
- Structural modification : Introducing polar substituents (e.g., hydroxyl or amine groups) on the phenyl rings while preserving bioactivity .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and triazole ring formation.
- FT-IR : Peaks at ~1600 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H stretch) validate carboxamide functionality.
- X-ray crystallography : Resolves bond angles (e.g., triazole ring planarity) and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?
Key SAR strategies include:
- Substituent variation : Testing halogen (Cl vs. Br) and alkyl (isopropyl vs. tert-butyl) groups on phenyl rings to modulate steric and electronic effects.
- Bioisosteric replacement : Replacing the triazole with a tetrazole or oxadiazole to enhance metabolic stability.
- Docking simulations : Using crystallographic data (e.g., PDB IDs) to predict binding affinity with target enzymes like carbonic anhydrase or kinases .
Recent studies highlight that the 3-chlorophenyl group enhances hydrophobic interactions with enzyme pockets .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvent concentrations. Standardize protocols using buffers like PBS (pH 7.4) and controls (e.g., DMSO-only).
- Protein source : Recombinant vs. native enzyme purity. Validate with orthogonal assays (e.g., SPR for binding kinetics).
- Data normalization : Use Z-factor analysis to assess assay robustness .
Q. How can flow chemistry improve the scalability of this compound’s synthesis?
Continuous-flow reactors enable:
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- MD simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers).
- Metabolite identification : Use in silico fragmentation (e.g., Mass Frontier) to predict phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
